molecular formula C15H14ClN3O2S B8714325 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-47-3

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B8714325
M. Wt: 335.8 g/mol
InChI Key: BXUMIZXGSMWGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04420487

Procedure details

To 150 ml of 6 N hydrochloric acid was added 17.7 g of 2-amino-4-chloro-5-sulfamylaniline followed by the addition of 15.7 g of 4-methylbenzyl cyanide; the mixture was then refluxed for 9 hours. The precipitate was collected by filtration and added to 300 ml of concentration ammonium hydroxide. After stirring for ten minutes at ambient temperature, the solid was collected and then added to 300 ml of water and stirred at 40° C. for ten minutes. The crude product was collected and dissolved in 1 liter of methanol which was brought to a boil; after stirring for five minutes, charcoal was added, and stirring continued for ten more minutes. The mixture was then filtered through two sheets of filter paper and then through Celite. Concentration in vacuo provided a solid which upon recrystallization from acetonitrile provided 3.0 g of pink crystals, m.p. 214°-217°.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[CH3:14][C:15]1[CH:23]=[CH:22][C:18]([CH2:19][C:20]#N)=[CH:17][CH:16]=1>Cl>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:20]([CH2:19][C:18]3[CH:22]=[CH:23][C:15]([CH3:14])=[CH:16][CH:17]=3)=[N:1][C:2]=2[CH:8]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for ten minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
added to 300 ml of concentration ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
the solid was collected
ADDITION
Type
ADDITION
Details
added to 300 ml of water
STIRRING
Type
STIRRING
Details
stirred at 40° C. for ten minutes
CUSTOM
Type
CUSTOM
Details
The crude product was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 liter of methanol which
STIRRING
Type
STIRRING
Details
after stirring for five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
charcoal was added
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through two sheets of filter paper
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a solid which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CC2=CC=C(C=C2)C)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.